molecular formula C17H17N5O3S B2985136 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 2034574-51-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No. B2985136
M. Wt: 371.42
InChI Key: WJVUXGLMXWODAZ-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a white to almost white powder .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 g/mol . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .


Chemical Reactions Analysis

DMTMM is used in the formation of amides from the corresponding carboxylic acid and amine . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .


Physical And Chemical Properties Analysis

DMTMM is a white to almost white powder . It has a purity of ≥97.0% (calc. on dry substance, AT) and contains ≤17 wt. % water . It’s suitable for coupling reactions .

Scientific Research Applications

Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides

This study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the essential role of the triazine heterocycle for high potency and selectivity. It demonstrated the critical importance of phenyl group substitution in reducing clearance and enhancing oral exposure, offering insights into the compound's potential application in disease models due to robust in vivo target engagement (R. K. Thalji et al., 2013).

Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride

This research quantitatively synthesized 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and demonstrated its effectiveness as a condensing agent for forming amides and esters. The study underscores the practicality of this method due to its operation under atmospheric conditions without the need for solvent drying, positioning DMTMM as a valuable tool in organic synthesis (M. Kunishima et al., 1999).

Direct Synthesis of 2-Oxazolines

This paper presents a method for synthesizing 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, offering a straightforward approach to obtaining 2-oxazolines in excellent yield at room temperature (B. Bandgar & S. Pandit, 2003).

Antitubercular and Antibacterial Activities of 1,3,5-Triazinyl Carboxamide Derivatives

A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. The study found specific derivatives to be more potent than the reference drugs, indicating the potential of these compounds in medicinal chemistry (S. Bodige et al., 2020).

Safety And Hazards

DMTMM is labeled as dangerous. It’s harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust/mist inhalation, not eating or smoking while using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-10-13(26-15(19-10)11-7-5-4-6-8-11)14(23)18-9-12-20-16(24-2)22-17(21-12)25-3/h4-8H,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVUXGLMXWODAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide

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